二水合巴尔沙拉嗪二钠

描述

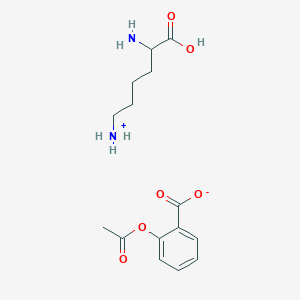

Balsalazide disodium dihydrate is an anti-inflammatory drug used in the treatment of Inflammatory Bowel Disease . It is sold under the name “Colazal” in the US and “Colazide” in the UK . It is used to treat an inflammatory bowel disease called ulcerative colitis .

Synthesis Analysis

The synthesis of Balsalazide disodium involves a four-step reaction comprising N-acylation, hydrogenation reduction, diazotization and coupling, and salt formation . A novel, sensitive, stability-indicating gradient RP-LC method has been developed for quantitative analysis of balsalazide disodium and its related impurities both in the bulk drug and in pharmaceutical dosage forms .Molecular Structure Analysis

The molecular structure of Balsalazide disodium dihydrate is complex and involves cooperative hydrogen bond and π-π interaction . Efficient chromatographic separation was achieved on a C 18 stationary phase with a simple mobile-phase gradient prepared from methanol and phosphate buffer .Chemical Reactions Analysis

Balsalazide disodium is delivered intact to the colon where it is cleaved by bacterial azoreduction to release equimolar quantities of mesalamine .Physical And Chemical Properties Analysis

Balsalazide disodium dihydrate is a stable, odorless orange to yellow microcrystalline powder, freely soluble in water and isotonic saline, sparingly soluble in methanol and ethanol, and practically insoluble in all other organic solvents .科学研究应用

Reference Standard for Quality Tests and Assays

Balsalazide Disodium is used as a USP reference standard intended for use in specified quality tests and assays as specified in the USP compendia. This application ensures the quality and consistency of Balsalazide Disodium in pharmaceutical preparations .

Prodrug for Ulcerative Colitis Treatment

As a prodrug, Balsalazide Disodium has little or no pharmacologic activity until it is enzymatically cleaved in the colon to produce mesalamine (5-aminosalicylic acid) , which is an anti-inflammatory drug indicated for the treatment of mildly to moderately active ulcerative colitis .

Pharmaceutical Dosage Forms

It is also used in conjunction with USP monographs for creating Balsalazide Disodium Capsules , which are utilized for delivering the medication in a controlled manner to patients .

Stability-Indicating Gradient RP-LC Method

A novel, sensitive, stability-indicating gradient RP-LC method has been developed for quantitative analysis of Balsalazide Disodium and its related impurities both in the bulk drug and in pharmaceutical dosage forms .

Synthesis with Microwave Technology

There is a method that applies microwave technology to organic synthesis of Balsalazide Disodium. This method synthesizes Balsalazide Disodium through a four-step reaction comprising N-acylation, hydrogenation reduction, diazotization and coupling, and salt formation using a microwave aid method .

Characterization of Metabolites and Impurities

During the process development for Balsalazide Disodium, researchers observed eight impurities. The characterization of these impurities is crucial for ensuring the safety and efficacy of the drug .

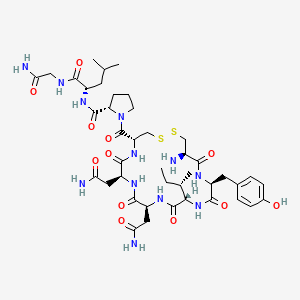

作用机制

Target of Action

The primary target of Balsalazide Disodium is the large intestine, where it acts directly on ulcerative colitis . It is delivered to the colon intact, where it is enzymatically cleaved to produce mesalamine, also known as 5-aminosalicylic acid, or 5-ASA .

Mode of Action

Balsalazide Disodium is a prodrug, which means it has little or no pharmacologic activity until it is metabolized in the body . It is cleaved in the colon by bacterial azoreduction to release equimolar quantities of mesalamine, which is the therapeutically active portion of the molecule .

Biochemical Pathways

The biochemical pathway affected by Balsalazide Disodium involves the production of arachidonic acid metabolites. Mucosal production of these metabolites, both through the cyclooxygenase pathways and the lipoxygenase pathways, is increased in patients with chronic inflammatory bowel disease .

Pharmacokinetics

Balsalazide Disodium is usually administered as the disodium salt . It is delivered intact to the colon, where it is cleaved by bacterial azoreduction to release mesalamine . The bioavailability of Balsalazide Disodium is less than 1%, and its protein binding is greater than or equal to 99% .

Result of Action

The result of Balsalazide Disodium’s action is the reduction of symptoms of ulcerative colitis, such as diarrhea, rectal bleeding, and stomach pain . This is achieved through the anti-inflammatory effects of mesalamine, which is released in the colon .

Action Environment

The action of Balsalazide Disodium is influenced by the environment within the colon. The presence of bacteria in the colon is necessary for the azoreduction that cleaves Balsalazide Disodium to release mesalamine . Therefore, changes in the bacterial population of the colon could potentially influence the efficacy of Balsalazide Disodium.

安全和危害

属性

IUPAC Name |

disodium;3-[[4-[(3-carboxy-4-oxidophenyl)diazenyl]benzoyl]amino]propanoate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O6.2Na.2H2O/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23;;;;/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26);;;2*1H2/q;2*+1;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCNKOBSQURQOZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCC(=O)[O-])N=NC2=CC(=C(C=C2)[O-])C(=O)O.O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3Na2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Colazal | |

CAS RN |

150399-21-6 | |

| Record name | Balsalazide disodium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150399216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BALSALAZIDE DISODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XL6BJI034 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

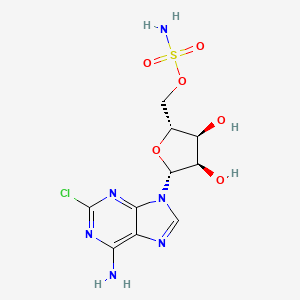

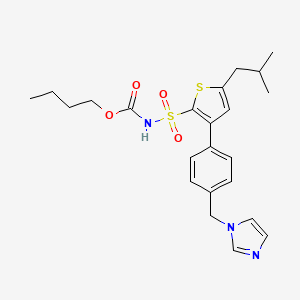

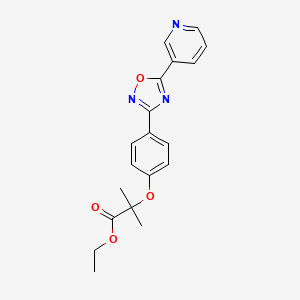

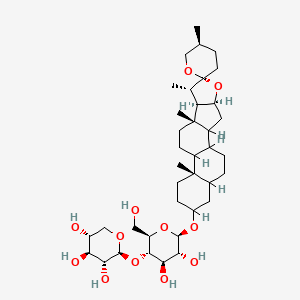

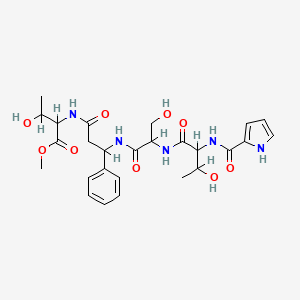

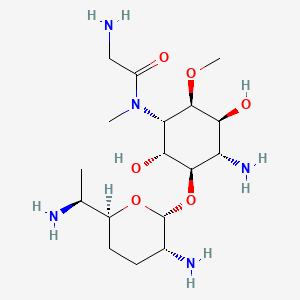

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1e)-1-Bromo-1-(2-Methoxyphenyl)-3-Oxo-3-(Piperidin-1-Yl)prop-1-En-2-Yl]-4-Nitrobenzamide](/img/structure/B1667655.png)

![5-Chloro-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-[[(2S,4S,5S)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667658.png)

![3-[(3R,4R,5S,6R)-3,4-Dihydroxy-6-[[(2S,4S,5S)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667660.png)

![3-[(3R,4R,5S,6R)-6-[[(2S,4S,5S)-5-Amino-4-hydroxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667661.png)